N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles This compound is characterized by the presence of a thiazole ring attached to a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,4-dinitrochlorobenzene with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit oxidative phosphorylation by uncoupling the electron transport chain, resulting in the loss of ATP production and cellular energy.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound with similar nitro groups but different functional groups.
2,4-Dinitrophenol: Another compound with 2,4-dinitrophenyl group, known for its use as a metabolic stimulant and uncoupling agent.
Uniqueness: N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the 2,4-dinitrophenyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H6N4O4S |
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Molecular Weight |
266.24 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6N4O4S/c14-12(15)6-1-2-7(8(5-6)13(16)17)11-9-10-3-4-18-9/h1-5H,(H,10,11) |
InChI Key |
DCFPHJIKNCRQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=NC=CS2 |
Origin of Product |
United States |
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